molecular formula C21H24N2OS3 B11094089 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide

2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide

Cat. No.: B11094089
M. Wt: 416.6 g/mol
InChI Key: XHRXBORNMLMLAM-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide is a complex organic compound featuring a benzothiophene core, a morpholine ring, and a benzenecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an alkyne under palladium-catalyzed conditions.

    Introduction of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the benzothiophene intermediate with morpholine in the presence of a base such as potassium carbonate.

    Attachment of the Benzenecarbothioamide Group: The final step involves the formation of the benzenecarbothioamide group through a coupling reaction with 2-methylbenzenecarbothioamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiophene core, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its potential to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-1-benzothiophen-2-yl]benzenecarbothioamide: Lacks the tetrahydro modification, which may affect its reactivity and biological activity.

    2-methyl-N-[3-(piperidin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacological profile.

    2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]benzenecarbothioamide: Features a benzofuran core, which may influence its chemical properties and applications.

Uniqueness

The unique combination of a benzothiophene core, morpholine ring, and benzenecarbothioamide group in 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide sets it apart from similar compounds. This structure may confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2OS3

Molecular Weight

416.6 g/mol

IUPAC Name

2-methyl-N-[3-(morpholine-4-carbothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide

InChI

InChI=1S/C21H24N2OS3/c1-14-6-2-3-7-15(14)19(25)22-20-18(16-8-4-5-9-17(16)27-20)21(26)23-10-12-24-13-11-23/h2-3,6-7H,4-5,8-13H2,1H3,(H,22,25)

InChI Key

XHRXBORNMLMLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)NC2=C(C3=C(S2)CCCC3)C(=S)N4CCOCC4

Origin of Product

United States

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